(R)-(-)-1-{(S)-2-[Bis(3,5-ditrifluorometilfenil) di-3,5-xililfosfina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

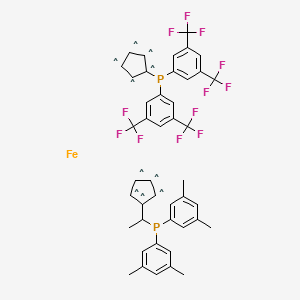

®-(-)-1-{(S)-2-[Bis(3,5-ditrifluoromethylphenyl) di-3,5-xylylphosphine is a complex organophosphorus compound known for its unique structural and chemical properties. This compound is characterized by the presence of multiple trifluoromethyl groups, which impart significant electron-withdrawing effects, and xylyl groups that contribute to its steric bulk. These features make it a valuable reagent in various chemical reactions and applications.

Aplicaciones Científicas De Investigación

®-(-)-1-{(S)-2-[Bis(3,5-ditrifluoromethylphenyl) di-3,5-xylylphosphine has several scientific research applications:

Chemistry: Used as a ligand in coordination chemistry and catalysis, particularly in transition metal-catalyzed reactions.

Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition studies.

Medicine: Explored for its role in drug development, especially in the design of novel pharmaceuticals with improved efficacy and selectivity.

Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-(-)-1-{(S)-2-[Bis(3,5-ditrifluoromethylphenyl) di-3,5-xylylphosphine typically involves the reaction of 3,5-ditrifluoromethylphenyl lithium with a suitable phosphine precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions. Additionally, large-scale purification techniques such as distillation and crystallization are employed to achieve high purity levels.

Análisis De Reacciones Químicas

Types of Reactions

®-(-)-1-{(S)-2-[Bis(3,5-ditrifluoromethylphenyl) di-3,5-xylylphosphine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphine group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.

Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

Substitution: Various nucleophiles such as halides or amines; reactions are conducted in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphine derivatives with altered oxidation states.

Mecanismo De Acción

The mechanism of action of ®-(-)-1-{(S)-2-[Bis(3,5-ditrifluoromethylphenyl) di-3,5-xylylphosphine involves its interaction with molecular targets through its phosphine group. The electron-withdrawing trifluoromethyl groups enhance the compound’s ability to stabilize transition states and intermediates in chemical reactions. This stabilization is crucial for its effectiveness as a catalyst and reagent in various transformations.

Comparación Con Compuestos Similares

Similar Compounds

Tris(3,5-bis(trifluoromethyl)phenyl)phosphine: Similar in structure but lacks the xylyl groups, making it less sterically hindered.

Bis(3,5-ditrifluoromethylphenyl)phenylphosphine: Contains a phenyl group instead of xylyl groups, resulting in different reactivity and applications.

Uniqueness

®-(-)-1-{(S)-2-[Bis(3,5-ditrifluoromethylphenyl) di-3,5-xylylphosphine is unique due to its combination of trifluoromethyl and xylyl groups, which provide both electronic and steric effects. These properties make it a versatile compound in various chemical processes, offering advantages in terms of reactivity and selectivity compared to its analogs.

Actividad Biológica

(R)-(-)-1-{(S)-2-[Bis(3,5-ditrifluoromethylphenyl)di-3,5-xylylphosphine} is a phosphine compound with significant potential in medicinal chemistry and catalysis. Its unique structural features, particularly the presence of trifluoromethyl groups on the phenyl rings, suggest enhanced biological activity and interaction with various biological targets. This article reviews the biological activity of this compound, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C40H40F12FeP2

- Molecular Weight : 866.52 g/mol

- CAS Number : 292638-88-1

- Purity : ≥97%

The biological activity of (R)-(-)-1-{(S)-2-[Bis(3,5-ditrifluoromethylphenyl)di-3,5-xylylphosphine} can be attributed to its ability to interact with various enzymes and receptors:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes implicated in disease pathways. For instance, its structural analogs have demonstrated inhibitory effects on steroid 5α-reductase type 1 (SRD5A1), which is relevant in androgenic alopecia treatment .

- Antimicrobial Activity : The trifluoromethyl phenyl moiety has been associated with enhanced antimicrobial properties. Compounds with similar structures have exhibited potent growth inhibition against drug-resistant bacterial strains .

Inhibition Studies

Recent studies on related compounds have indicated promising results in terms of biological activity:

| Compound | Target | IC50 (µM) | Comments |

|---|---|---|---|

| Caffeic acid N-[3,5-bis(trifluoromethyl)phenyl] amide | SRD5A1 | 1.44 ± 0.13 | Non-steroidal suppressor with low cytotoxicity |

| (R)-(-)-1-{(S)-2-[Bis(3,5-ditrifluoromethylphenyl)di-3,5-xylylphosphine} | Various Enzymes | TBD | Potential for further studies |

Case Study 1: SRD5A1 Inhibition

In a study evaluating the efficacy of caffeic acid derivatives against SRD5A1, it was found that the compound N-[3,5-bis(trifluoromethyl)phenyl] amide exhibited an IC50 of 1.44 µM. This suggests that compounds with similar structural features to (R)-(-)-1-{(S)-2-[Bis(3,5-ditrifluoromethylphenyl)di-3,5-xylylphosphine} may also possess significant inhibitory effects on SRD5A1 .

Case Study 2: Antimicrobial Efficacy

Research on pyrazole derivatives containing trifluoromethyl groups revealed that these compounds displayed strong antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL. This highlights the potential of trifluoromethyl-substituted compounds in combating resistant bacterial strains .

Propiedades

Número CAS |

166172-63-0 |

|---|---|

Fórmula molecular |

C44H36F12FeP2 |

Peso molecular |

910.545 |

InChI |

InChI=1S/C23H26P.C21H10F12P.Fe/c1-16-10-17(2)13-22(12-16)24(20(5)21-8-6-7-9-21)23-14-18(3)11-19(4)15-23;22-18(23,24)11-5-12(19(25,26)27)8-16(7-11)34(15-3-1-2-4-15)17-9-13(20(28,29)30)6-14(10-17)21(31,32)33;/h6-15,20H,1-5H3;1-10H; |

Clave InChI |

MNTLEQJADXVKKK-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)C(C)[C]3[CH][CH][CH][CH]3)C.[CH]1[CH][CH][C]([CH]1)P(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F.[Fe] |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.